REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]([S:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:6]=1[N+:19]([O-])=O)(=O)C.[OH-].[Na+]>CO>[NH2:19][C:6]1[CH:7]=[CH:8][C:9]([S:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[CH:10][C:5]=1[NH2:4] |f:1.2|
|
Name
|
2-acetamido-4-(p-methylthiophenoxy)-1-nitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=CC(=C1)SC1=CC=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
FILTRATION
|
Details
|
the 2-amino-4-(p-methylthiophenoxy)-1-nitrobenzene filtered off
|
Type
|
ADDITION
|
Details
|
This material is treated in 18 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
the solid washed with 18 ml
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)SC1=CC=C(C=C1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |